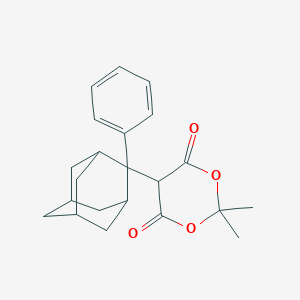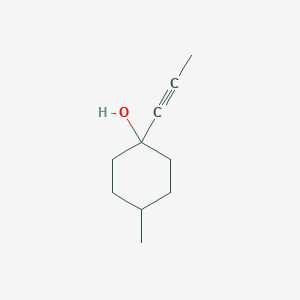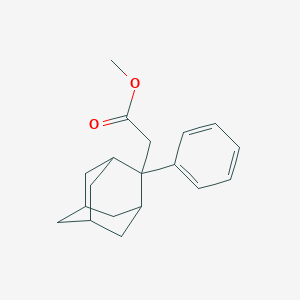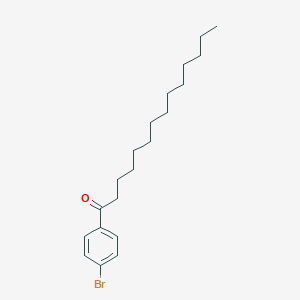
1-(4-Bromophenyl)tetradecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)tetradecan-1-one is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a tetradecanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)tetradecan-1-one can be synthesized through various methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with a halide. For this compound, the reaction would involve 4-bromophenylboronic acid and tetradecanone under mild conditions with a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of robust palladium catalysts and optimized reaction conditions ensures high purity and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)tetradecan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group in the tetradecanone chain can be reduced to an alcohol or oxidized to a carboxylic acid using standard reagents like sodium borohydride for reduction or potassium permanganate for oxidation.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Products include 1-(4-aminophenyl)tetradecan-1-one or 1-(4-thiophenyl)tetradecan-1-one.
Oxidation: 1-(4-Bromophenyl)tetradecanoic acid.
Reduction: 1-(4-Bromophenyl)tetradecan-1-ol.
Scientific Research Applications
1-(4-Bromophenyl)tetradecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)tetradecan-1-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The ketone group can form hydrogen bonds, further stabilizing interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(4-Bromophenyl)ethanol: Shares the bromophenyl group but has a shorter chain and an alcohol functional group.
1-(4-Bromophenyl)propane: Similar structure but with a propane chain instead of tetradecanone.
Uniqueness: 1-(4-Bromophenyl)tetradecan-1-one is unique due to its long tetradecanone chain, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, melting point, and reactivity compared to shorter-chain analogs .
Properties
IUPAC Name |
1-(4-bromophenyl)tetradecan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(22)18-14-16-19(21)17-15-18/h14-17H,2-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPMGSFGCSCSLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
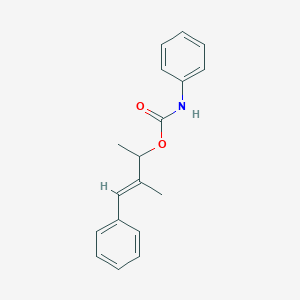
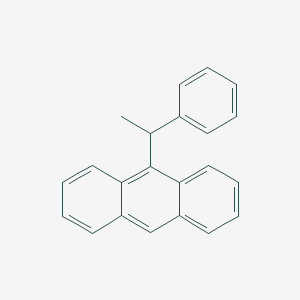
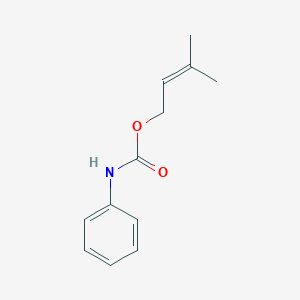
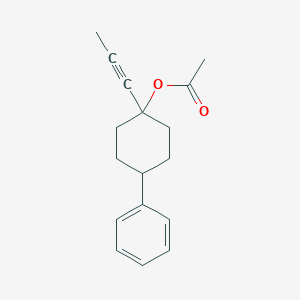

![[4-(1-Propenylidene)cyclohexyl]benzene](/img/structure/B372928.png)
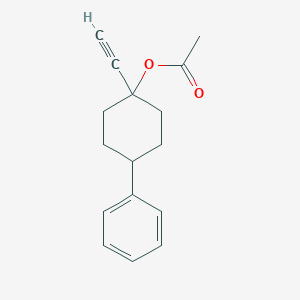
![N-[2-(1H-indol-3-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B372930.png)
![7-(1-Hydroxyethyl)-spiro(3-oxa-1-azabicyclo[4.2.0]octane-2,1'-cylohexane)-8-one](/img/structure/B372931.png)
![Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetaldehyde {2,4-dinitrophenyl}hydrazone](/img/structure/B372934.png)

